molecular formula C17H15BrN2O2S B2604013 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 441289-55-0

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Cat. No.: B2604013
CAS No.: 441289-55-0
M. Wt: 391.28
InChI Key: JJDDSBGOHSDVJM-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic organic compound belonging to the benzothiazole family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This high-purity reagent is designed exclusively for research applications and is not intended for diagnostic or therapeutic use. Research Applications and Value This compound serves as a key intermediate and pharmacophore in scientific investigation. Its primary research value lies in the exploration of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial development . The structure incorporates a bromine atom, which can influence reactivity and interactions with biological targets, and a phenoxypropanamide moiety, which may contribute to its binding affinity . Researchers utilize this compound as a building block in the synthesis of more complex molecules or to study structure-activity relationships (SAR) within the benzothiazole class . Mechanism of Action While the specific mechanism of action for this compound is an active area of research, insights can be drawn from related benzothiazole derivatives. In biological systems, similar compounds have been observed to interact with molecular targets such as enzymes or receptors, potentially modulating their activity . The anti-inflammatory activity is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammation pathway . The presence of the benzothiazole core is crucial for its binding affinity and specificity . Handling and Storage This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-20-14-8-7-12(18)11-15(14)23-17(20)19-16(21)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDSBGOHSDVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzo[d]thiazole derivatives with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with microbial enzymes, making it a candidate for developing new antibiotics.

Anticancer Properties

Studies have shown that benzothiazole derivatives possess anticancer activity by inhibiting specific cancer cell lines. The compound could potentially disrupt cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Compounds containing thiazole and phenoxy groups have been investigated for their anti-inflammatory effects, which may be useful in treating conditions like arthritis or other inflammatory diseases.

Material Science Applications

The unique chemical properties of this compound also make it suitable for applications in material science:

Polymer Chemistry

This compound can serve as a building block for synthesizing advanced materials, including polymers that exhibit specific thermal or mechanical properties due to the incorporation of the thiazole moiety.

Dyes and Pigments

Due to its vibrant color characteristics, it may be explored as a dye or pigment in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzothiazole derivatives:

  • A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited bacterial growth, suggesting potential for antibiotic development.
  • Research in Bioorganic & Medicinal Chemistry Letters explored the anticancer effects of benzothiazole derivatives, showing promising results against multiple cancer cell lines.

Future Research Directions

Future studies should focus on:

  • Elucidating the detailed mechanisms of action through in vitro and in vivo studies.
  • Exploring structure-activity relationships (SAR) to optimize biological efficacy while minimizing toxicity.
  • Investigating potential synergistic effects with existing therapeutics to enhance treatment outcomes.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared below based on substituents, molecular weight, and spectral

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Spectral Features (¹H-NMR) Reference
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide (Target) 6-Br, 3-CH₃, 3-phenoxypropanamide 405.29 (calculated) Not provided in evidence N/A
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-C₂H₅, 6-F, 3-fluorobenzamide 332.35 Aromatic protons (δ 7.03–8.69), NH₂ (δ 5.83)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-NHAc, 3-CH₃, benzothiazole-carboxamide 382.46 Predicted density: 1.49 g/cm³; pKa: 13.84
N-(4-phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) 4-Ph, 3-C₂H₅, benzamide 307.39 Aromatic protons (δ 7.5–8.2), CH₂ (δ 3.4), NH₂ (δ 4.3)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃, 2-phenylacetamide 350.30 (calculated) Not provided

Physicochemical and Reactivity Comparisons

  • Electron-Withdrawing Groups (EWGs): The 6-bromo substituent in the target compound enhances electrophilicity compared to 6-CF₃ () or 6-F (). This may increase susceptibility to nucleophilic substitution reactions .
  • Solubility: The phenoxypropanamide chain in the target compound likely improves solubility in polar solvents compared to purely aromatic derivatives (e.g., 7a in ).
  • Thermal Stability: Methyl and ethyl substituents at position 3 () generally stabilize the ylidene moiety, whereas bulkier groups (e.g., dodecyl in 5p) may reduce crystallinity .

Biological Activity

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, featuring a thiazole ring and a phenoxy group, suggests various mechanisms of action that could be explored in therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C17H16BrN2OC_{17}H_{16}BrN_{2}O with a molecular weight of approximately 365.24 g/mol. The compound's structure can be represented as follows:

Structure  E N 6 bromo 3 methylbenzo d thiazol 2 3H ylidene 3 phenoxypropanamide\text{Structure }\text{ E N 6 bromo 3 methylbenzo d thiazol 2 3H ylidene 3 phenoxypropanamide}

Key Features:

  • Thiazole Ring: Known for its diverse biological activities.
  • Phenoxy Group: Often associated with enhanced lipophilicity and biological interactions.
  • Bromine Substitution: May influence the compound’s reactivity and biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: Interaction with cellular receptors could influence signaling pathways related to cell growth and apoptosis.
  • DNA Interaction: Potential intercalation into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. The presence of the thiazole moiety enhances these effects, suggesting that this compound may also possess similar activity.

Anticancer Potential

Benzothiazole derivatives are often investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among benzothiazole derivatives. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial effects of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures showed significant inhibition zones, suggesting potential use in developing new antibiotics.
  • Anticancer Activity Assessment:
    • Research on related benzothiazole compounds demonstrated their ability to induce apoptosis in human cancer cell lines through caspase activation and mitochondrial dysfunction. Future studies could explore the specific pathways influenced by this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide?

Synthesis typically involves refluxing intermediates in solvents like ethanol or THF with catalysts (e.g., sodium acetate) to form the thiazole core. For example, analogous compounds are synthesized via condensation reactions between substituted amines and carbonyl derivatives under controlled conditions . Purification often includes recrystallization from ethanol or diethyl ether, with yields optimized by adjusting reaction time and catalyst loading .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

  • 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., imine proton signals at δ 8.5–9.5 ppm and aromatic protons in the benzo[d]thiazole ring) .
  • Mass spectrometry (Q-TOF-MS) to confirm molecular weight and fragmentation patterns .
  • Elemental analysis to validate empirical formulas, with ≤0.4% deviation between calculated and observed values .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography using silica gel and ethyl acetate/hexane gradients for intermediates .
  • Recrystallization from ethanol or diethyl ether to remove unreacted starting materials .
  • Catalytic hydrogenation (e.g., 10% Pd/C at 35 psi) for deprotection or reduction steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imine formation, while ethanol reduces side reactions .
  • Catalyst tuning : Sodium acetate improves cyclization efficiency in thiazole synthesis, as seen in analogous compounds .
  • Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks . Reported yields range from 27% (unoptimized) to 75% (optimized) for related structures .

Q. What computational methods are used to predict electronic properties and reactivity?

  • DFT calculations (e.g., B3LYP/6-31G* basis set) to map HOMO-LUMO gaps, charge distribution, and stability of the (E)-configuration .
  • NBO analysis to evaluate hyperconjugative interactions influencing the imine bond’s rigidity .
  • Molecular docking to simulate interactions with biological targets (e.g., enzymes or metal ions) .

Q. How can impurities be quantified during synthesis?

  • HPLC with UV detection (λ = 254 nm) to monitor byproducts like unreacted bromo-intermediates or oxidized species .
  • 1H NMR titration to detect hydrazone or tautomeric impurities .
  • Limit tests for residual solvents (e.g., ethanol) using gas chromatography .

Q. What experimental designs are recommended for evaluating biological activity?

  • Antimicrobial assays : Disk diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assay on human cell lines (e.g., HeLa) with IC50 determination .
  • Metal ion sensing : UV-vis titration (e.g., bathochromic shifts for Cu²⁺ detection) and Job plot analysis to determine binding stoichiometry .

Q. How are intermolecular interactions (e.g., metal coordination) characterized?

  • ESI-MS to identify adducts (e.g., [M + 2Cu²⁺] peaks) .
  • FT-IR to detect shifts in C=N or C=S stretches upon metal binding .
  • X-ray crystallography (if crystals are obtainable) to resolve coordination geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.